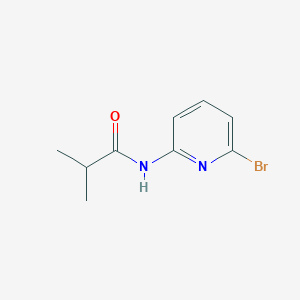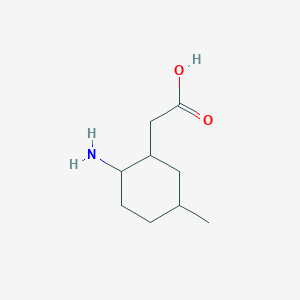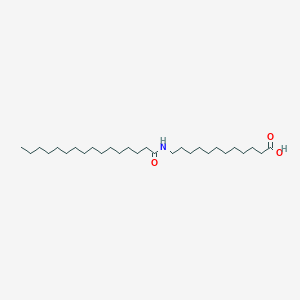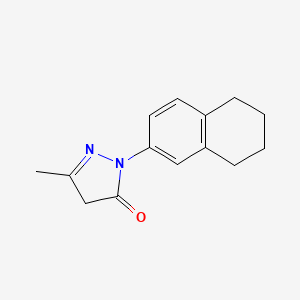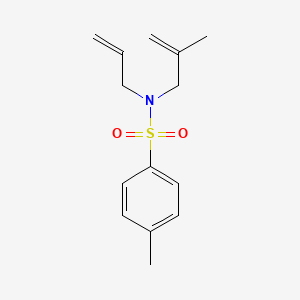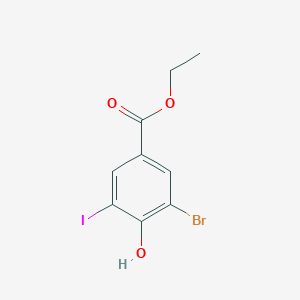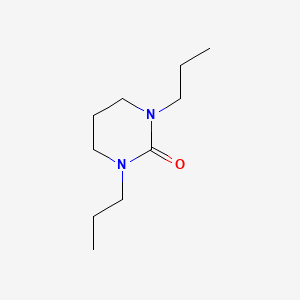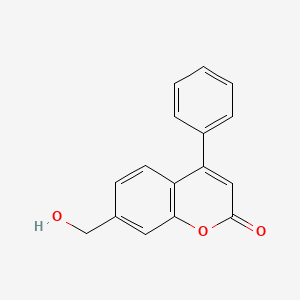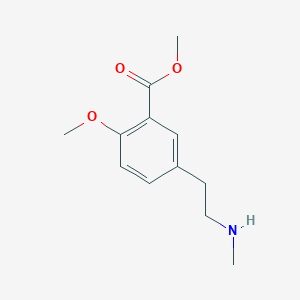![molecular formula C14H11NS B8600687 Benzo[b]thiophen-3-amine, 2-phenyl-](/img/structure/B8600687.png)
Benzo[b]thiophen-3-amine, 2-phenyl-
Overview
Description
Benzo[b]thiophen-3-amine, 2-phenyl- is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are commonly found in various natural and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-3-amine, 2-phenyl- can be achieved through several methods. One common approach involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .
Industrial Production Methods: Industrial production of Benzo[b]thiophen-3-amine, 2-phenyl- typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophen-3-amine, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Benzo[b]thiophen-3-amine, 2-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of kinase inhibitors and other bioactive molecules.
Industry: The compound is utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-3-amine, 2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby preventing substrate phosphorylation. This inhibition can disrupt various cellular processes, including cell division and signal transduction, making it a valuable compound in cancer research .
Comparison with Similar Compounds
- 2-Aminobenzo[b]thiophene
- 3-Aminobenzo[b]thiophene
- 2-Phenylbenzo[b]thiophene
Comparison: Benzo[b]thiophen-3-amine, 2-phenyl- is unique due to the presence of both an amino group and a phenyl group, which enhances its chemical reactivity and potential applications. Compared to 2-Aminobenzo[b]thiophene and 3-Aminobenzo[b]thiophene
Properties
Molecular Formula |
C14H11NS |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-phenyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H11NS/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H,15H2 |
InChI Key |
AJFLLEJKIVNRPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3S2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
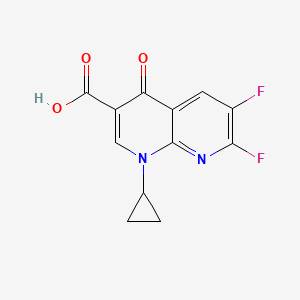
![3-(4-Phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B8600611.png)
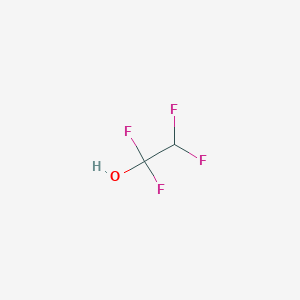
![Benzenamine, N,N-bis[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B8600619.png)
